3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
CAS No.: 147644-07-3
Cat. No.: VC21110455
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147644-07-3 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone |
| Standard InChI | InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 |
| Standard InChI Key | ATBWIKKKUXNBHF-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 |
| Canonical SMILES | C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Identity
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 147644-07-3) is an organic compound with a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . The compound is also known by several synonyms including 3,4-(Trimethylenedioxy)-benzophenone and (3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)(phenyl)methanone . Its structure consists of a benzodioxepin core with a phenyl ketone substituent at the 7-position.
Structural Features
The compound contains three key structural components that define its chemical reactivity and physical properties:
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A seven-membered benzodioxepin ring system with two oxygen atoms
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A phenyl ring directly attached to a carbonyl group
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A fused benzene ring that is part of the benzodioxepin system
Physical Properties
Although comprehensive physical property data is limited in the available literature, the compound is expected to demonstrate characteristics typical of benzodioxepin derivatives. Based on its structure, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone likely exhibits moderate solubility in organic solvents such as dichloromethane, chloroform, and acetone, with limited water solubility due to its predominantly hydrophobic nature.
Synthesis and Preparation Methods
| Manufacturer | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| TRC | D679670 | Not specified | 100mg | $110 |
| American Custom Chemicals Corporation | CHM0022665 | 95.00% | 1G | $692.22 |
| American Custom Chemicals Corporation | CHM0022665 | 95.00% | 5G | $1155.48 |
| American Custom Chemicals Corporation | CHM0022665 | 95.00% | 10G | $1748.07 |
Table 1: Commercial availability of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone as of December 2021
The relatively high price point suggests that the synthesis of this compound may involve complex or multi-step procedures, making large-scale production economically challenging.
Chemical Reactivity
Stability Considerations
The stability of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone under various conditions is an important consideration for its handling, storage, and application. The benzodioxepin ring system may be susceptible to ring-opening reactions under strong acidic conditions due to the presence of the ether linkages. Additionally, the ketone group can undergo typical carbonyl reactions such as condensation or reduction under appropriate conditions.
Biological Activity and Applications
Research Applications
Beyond potential therapeutic applications, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone serves as a valuable intermediate in organic synthesis. Its well-defined structure with multiple functional groups provides opportunities for further chemical modifications, making it useful in the preparation of more complex molecules with diverse applications in medicinal chemistry and materials science.
Comparison with Structurally Similar Compounds
Benzodioxepin Derivatives
To better understand the properties and potential applications of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone, it is instructive to compare it with structurally similar compounds. Several related compounds have been identified in the literature, including:
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1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A simpler derivative where the phenyl group is replaced by a methyl group
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3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Contains an aldehyde group instead of the phenyl ketone
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(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone: A brominated derivative with potentially different electronic properties and reactivity patterns
These structural variations can significantly influence properties such as lipophilicity, binding affinity to biological targets, and metabolic stability, which are crucial factors in determining the suitability of these compounds for specific applications.
Structure-Activity Relationship Analysis
The structural differences between 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone and its derivatives provide valuable insights into structure-activity relationships. The following table highlights key structural features and their potential impact on biological activity:
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | Reference compound | Baseline properties |
| 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Methyl ketone instead of phenyl ketone | Reduced steric hindrance, different electronic distribution |
| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Aldehyde instead of ketone | Increased reactivity of carbonyl group, different H-bonding pattern |
| (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | Bromine at position 8 | Altered electronic distribution, increased lipophilicity, potential for additional reactions |
Table 2: Comparison of structural features between 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone and related compounds
Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced properties for specific applications.
Analytical Characterization Methods
Spectroscopic Identification
The structural confirmation and purity assessment of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone typically involve several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable information about the structural arrangement of atoms. The proton signals from the benzodioxepin ring and the aromatic protons from both rings would exhibit characteristic chemical shifts and coupling patterns.
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Infrared (IR) Spectroscopy: This technique can identify functional groups, particularly the carbonyl group, which would show a strong absorption band in the region of 1650-1700 cm⁻¹.
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Mass Spectrometry (MS): This provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure. The molecular ion peak would be expected at m/z 254, corresponding to the molecular weight of the compound.
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X-ray Crystallography: For definitive structural confirmation, X-ray crystallography can provide detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for purity assessment and quantification of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone in various matrices. These techniques offer high sensitivity and selectivity, making them valuable for quality control and research applications.
Current Research Directions
Medicinal Chemistry Research
Current research involving 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone and structurally similar compounds appears to be focused on several key areas:
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Development of new derivatives with enhanced biological activities
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Investigation of structure-activity relationships to identify key pharmacophoric elements
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Exploration of potential therapeutic applications in various disease states
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Assessment of pharmacokinetic properties and metabolism
These research directions highlight the ongoing interest in benzodioxepin derivatives as potential lead compounds for drug discovery programs.
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